molecular formula C9H14N2O2 B8190500 Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate CAS No. 89202-91-5

Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B8190500
CAS No.: 89202-91-5
M. Wt: 182.22 g/mol
InChI Key: DDZFSJKJUGMGLG-UHFFFAOYSA-N
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Description

Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, methyl, and carboxylate groups attached to the pyrazole ring, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent methylation . The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ethanol derivatives .

Scientific Research Applications

Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
  • 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the carboxylate position enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

ethyl 1,4,5-trimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)7(3)11(4)10-8/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFSJKJUGMGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609390
Record name Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89202-91-5
Record name Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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